molecular formula C20H23ClN4O3S2 B11381950 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11381950
M. Wt: 467.0 g/mol
InChI Key: UUVKCCKJOZONGL-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, a sulfonyl phenyl group, and a prop-2-en-1-ylsulfanyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the chloro group, and subsequent functionalization with the sulfonyl phenyl and prop-2-en-1-ylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2-carboxamide

Uniqueness

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23ClN4O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)2/h3,7-10,13-14H,1,4-6,11-12H2,2H3,(H,23,26)

InChI Key

UUVKCCKJOZONGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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